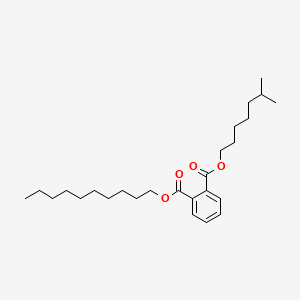
Decyl isooctyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl isooctyl phthalate is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. It is derived from the esterification of phthalic acid with decyl and isooctyl alcohols. This compound is widely used in various industrial applications due to its effectiveness in improving the properties of polyvinyl chloride (PVC) and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl isooctyl phthalate is synthesized through the esterification reaction between phthalic acid and a mixture of decyl and isooctyl alcohols. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the desired phthalate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic acid, and alcohols are fed into a reactor, where they are heated and mixed with a catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield. After the reaction is complete, the product is purified through distillation and other separation techniques to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Decyl isooctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic anhydride and other oxidation products.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and decyl and isooctyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
Decyl isooctyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its role in metabolic and reproductive disorders.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of decyl isooctyl phthalate involves its interaction with cellular and molecular targets. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on various tissues .
Comparison with Similar Compounds
Decyl isooctyl phthalate is similar to other phthalate esters, such as:
Diisodecyl phthalate (DIDP): Used as a plasticizer with similar applications but has a different alcohol component.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a slightly different structure and properties.
Di(2-ethylhexyl) phthalate (DEHP): Widely used but has raised significant health concerns due to its potential toxicity.
Uniqueness: this compound is unique in its specific combination of decyl and isooctyl alcohols, which provides a balance of flexibility and durability in plastic products. Its specific chemical structure also influences its interactions with biological systems, making it a subject of interest in toxicological studies .
Properties
CAS No. |
53363-96-5 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-O-decyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-5-6-7-8-9-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |
InChI Key |
GMPAVBYNZCOKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



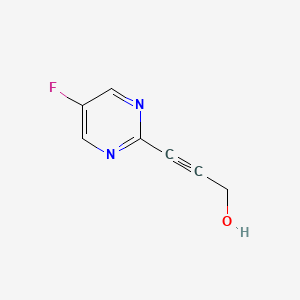
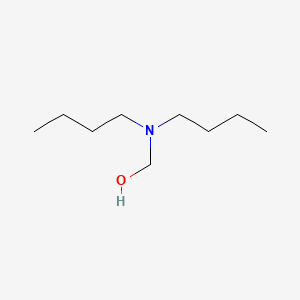
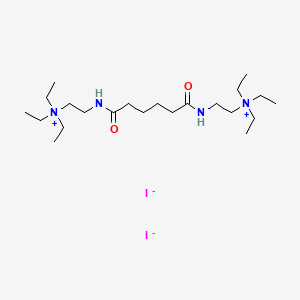


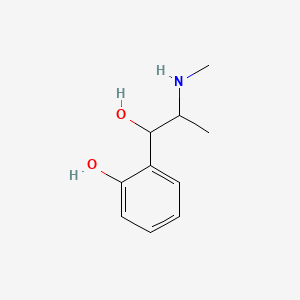
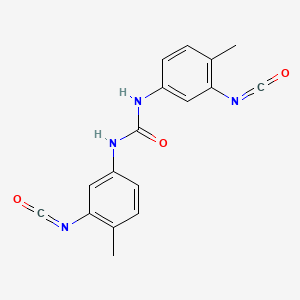
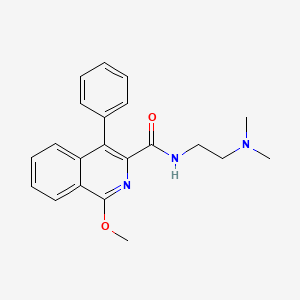
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)

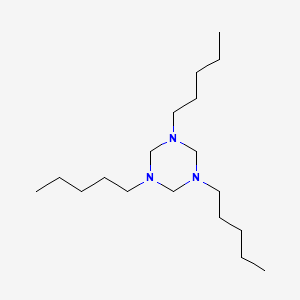
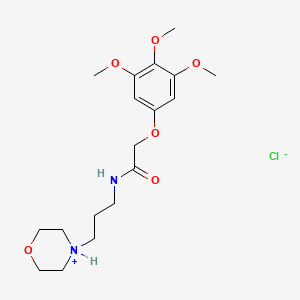
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
